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Compound of Interest

Compound Name: 4,6-Dichloro-5-fluoropyrimidine

Cat. No.: B1312760

An In-depth Technical Guide to 4,6-dichloro-5-fluoropyrimidine

Introduction

4,6-dichloro-5-fluoropyrimidine is a halogenated heterocyclic organic compound that serves
as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2]
[3] Its pyrimidine core, substituted with two chlorine atoms and a fluorine atom, provides a
reactive scaffold for developing more complex, biologically active molecules.[2] This technical
guide provides a comprehensive overview of its structure, synthesis, and key experimental data
for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

The structure of 4,6-dichloro-5-fluoropyrimidine is defined by a pyrimidine ring with chlorine
atoms at positions 4 and 6, and a fluorine atom at position 5.

Chemical Formula: CaHCI2FN2z[4]

Molecular Weight: 166.97 g/mol [4][5]

CAS Number: 213265-83-9[1][4][5]

Appearance: Typically a white to off-white solid or an amber-colored oil.[1][2][6]

Solubility: Slightly soluble in water, with moderate solubility in polar organic solvents.[2][6][7]
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« SMILES: C1=NC(=C(C(=N1)CI)F)CI[5]

e InChl Key: DGMIGAHDDPJOPN-UHFFFAOYSA-N[2]

Synthesis Methodologies

The synthesis of 4,6-dichloro-5-fluoropyrimidine predominantly involves the chlorination of a
dihydroxy precursor, 5-fluoro-4,6-dihydroxypyrimidine (also known as 5-fluoropyrimidine-4,6-
diol). This precursor can be synthesized from various starting materials.

Method 1: Chlorination of 5-Fluoro-4,6-
dihydroxypyrimidine

This is a direct and common method for producing the title compound. The dihydroxy
pyrimidine is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCIs),
often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[1][8]

Method 2: Two-Step Synthesis from Diethyl
Fluoroacetate

A comprehensive synthesis starting from more basic precursors involves two main stages:

o Formation of the Dihydroxy Intermediate: Diethyl fluoroacetate is reacted with formamidine
acetate in the presence of a base like sodium methoxide to form 4,6-dihydroxy-5-
fluoropyrimidine.[9]

e Chlorination: The resulting dihydroxy intermediate is then chlorinated using phosphorus
oxychloride to yield 4,6-dichloro-5-fluoropyrimidine.[9]

Method 3: Two-Step Synthesis from Fluoromalonic Acid
Diester

An alternative route to the dihydroxy intermediate involves reacting a fluoromalonic acid diester
(e.g., diethyl fluoromalonate) with formamide in the presence of an alkali metal alkoxide.[8][10]
The subsequent chlorination step can be performed with phosphorus oxychloride, sometimes
in combination with chlorine gas and phosphorus trichloride to recycle the POCIs.[8][10]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.biosynth.com/p/FD11921/213265-83-9-46-dichloro-5-fluoropyrimidine
https://cymitquimica.com/cas/213265-83-9/
https://www.benchchem.com/product/b1312760?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8475240.htm
https://patents.google.com/patent/US6255486B1/en
https://eureka.patsnap.com/patent-CN101445485A
https://www.benchchem.com/product/b1312760?utm_src=pdf-body
https://eureka.patsnap.com/patent-CN101445485A
https://patents.google.com/patent/US6255486B1/en
https://patents.google.com/patent/KR100676222B1/en
https://patents.google.com/patent/US6255486B1/en
https://patents.google.com/patent/KR100676222B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

Protocol 1: Synthesis from 5-Fluoropyrimidine-4,6-
diol[1]

o Reaction Setup: To a 2 L three-necked round-bottomed flask, add 5-fluoropyrimidine-4,6-diol

(276.459 g, 2.125 mol).

o Reagent Addition: Slowly add phosphoryl chloride (0.593 L, 6.376 mol) to form a slurry at
room temperature. Subsequently, slowly add N,N-dimethylaniline (81 mL, 0.638 mol) through
an addition funnel. The reaction is exothermic.

e Reaction: Heat the reaction mixture and stir at 110°C for 6 hours.

o Work-up: After cooling to room temperature, slowly pour the mixture into a 2 L mixture of
brine and ice with stirring.

o Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).

e Washing: Combine the organic layers and wash sequentially with cold 6 N hydrochloric acid
(2 x 1 L) and saturated sodium bicarbonate solution (1 L).

« |solation: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under
reduced pressure without heating to afford crude 4,6-dichloro-5-fluoropyrimidine.

 Purification: The crude product can be further purified by vacuum distillation (boiling point of
35°C at 1 torr) to yield a colorless oil.[1]

Protocol 2: Two-Step Synthesis from Diethyl

Fluoroacetate[9]
Step A: Synthesis of 4,6-Dihydroxy-5-fluoropyrimidine

¢ Reaction Setup: Add sodium methoxide (108 g, 2.0 mol) and methanol (1200 mL) to a 2000
mL reaction flask. Add formamidine acetate (208 g, 2.0 mol) and heat the mixture to reflux.

o Reagent Addition: Add diethyl fluoroacetate (178 g, 1.0 mol) dropwise over approximately 1
hour.
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» Reaction: Continue the reflux for the specified reaction time.

« |solation: After the reaction is complete, distill off the methanol under reduced pressure. Add
1000 mL of water to the residue.

o Precipitation: Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate a white
solid.

e Drying: Dry the solid in vacuo at 80°C to obtain 4,6-dihydroxy-5-fluoropyrimidine.
Step B: Synthesis of 4,6-dichloro-5-fluoropyrimidine

e Reaction Setup: To a 2000 mL reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine (195 g,
1.5 mol), toluene (1200 mL), and phosphorus oxychloride (275 mL, 3.0 mol).

o Catalyst Addition: Slowly add a tertiary amine catalyst (e.g., N,N-dimethylaniline, 38.0 mL,
0.3 mol).

¢ Reaction: Maintain the reaction under reflux for 8 hours.

o Work-up and Isolation: Follow a standard aqueous work-up and extraction procedure similar
to Protocol 1 to isolate the final product.

Data Presentation

Table 1. Reagents and Conditions for Synthesis from 5-Fluoro-4,6-dihydroxypyrimidine
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Reagent Molar Eq. Amount
5-Fluoropyrimidine-4,6-diol 1.0 276.459 g (2.125 mol)
Phosphoryl chloride (POCIs) 3.0 0.593 L (6.376 mol)
N,N-dimethylaniline 0.3 81 mL (0.638 mol)

Reaction Conditions

Temperature 110°C
Time 6 hours
Yield

Crude 98%
After Distillation 79%

Data sourced from ChemicalBook.[1]

Table 2: Reagents and Yields for Two-Step Synthesis from Diethyl Fluoroacetate
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Step Reagent Molar Eq. Amount Yield Purity
Diethyl
178 g (1.0 96.8%
A fluoroacetat 1.0 89.2%
mol) (HPLC)
e
Sodium 00 108 g (2.0
methoxide ' mol)
Formamidine 0 208 g (2.0
acetate ' mol)
4,6-
Dihydroxy-5- 1959 (1.5
B Y y o 0 o 80.1%* >98%
fluoropyrimidi mol)
ne
Phosphorus 0 275 mL (3.0
oxychloride ' mol)
N,N-
_ N 38.0mL (0.3
dimethylanilin 0.2
mol)

e

Yield reported for a similar reaction using trichloroethylene as the solvent. Data sourced from

Eureka | Patsnap.[9]

Synthesis Workflow Diagram
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Synthesis of 4,6-dichloro-5-fluoropyrimidine

Step 1: Intermediate Formation
Diethyl Fluoroacetate Formamidine Acetate Sodium Methoxide
(Base)
Reflux in Reflux in Reflux in
ethanol ethanol Methanol
Step 2: Chlorination
4,6-Dihydroxy-5-fluoropyrimidine Phosphorus Oxychloride Tertiary Amine
(Intermediate) (POCI3) (Catalyst)

Reflux in
[Toluene

4,6-dichloro-5-fluoropyrimidine
(Final Product)

Click to download full resolution via product page

Caption: Two-step synthesis pathway for 4,6-dichloro-5-fluoropyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

